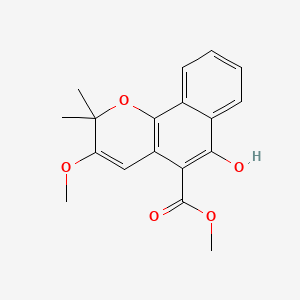

3-Methoxymollugin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxymollugin typically starts from 3-bromomollugin. One method involves the reaction of 3-bromomollugin with sodium methoxide in methanol, resulting in the formation of this compound . The reaction conditions include the use of 2 M sodium methoxide in a mixture of methanol and dimethylformamide (DMF) with a catalytic amount of copper iodide (CuI) at room temperature for 56 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.

化学反応の分析

Types of Reactions

3-Methoxymollugin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones and related compounds.

Substitution: Various substituted phenolic compounds.

科学的研究の応用

3-Methoxymollugin has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of other phenolic compounds.

Biology: Its antibacterial and antioxidant properties make it useful in biological studies.

Industry: It is used in the formulation of cosmetics and food products for its beneficial properties.

作用機序

The mechanism of action of 3-Methoxymollugin involves its interaction with various molecular targets and pathways. It exerts its effects by:

Inhibiting inflammatory pathways: It reduces the production of pro-inflammatory cytokines.

Antioxidant activity: It scavenges free radicals and reduces oxidative stress.

Antibacterial action: It disrupts bacterial cell walls and inhibits bacterial growth.

類似化合物との比較

3-Methoxymollugin is similar to other phenolic compounds such as:

3-Hydroxymollugin: Another phenolic compound with similar biological activities.

Mollugin: A related compound found in the same plant species with comparable properties.

Uniqueness

This compound is unique due to its specific methoxy group, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

3-Methoxymollugin is a naturally occurring compound belonging to the class of pyranonaphthoquinones, which are secondary metabolites found in various plants, notably in the Rubiaceae family. This compound has garnered attention for its diverse biological activities, including cytotoxic, antimicrobial, and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is a derivative of mollugin, characterized by a methoxy group at the 3-position of the naphthoquinone structure. The synthesis of this compound has been achieved through various methods, primarily starting from 3-bromomollugin. One notable synthesis route involves the reaction of 3-bromomollugin with sodium methoxide in methanol, resulting in the formation of this compound along with other products .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The compound has shown particularly strong activity against human liver cancer cells (HepG2) and breast cancer cells (MCF-7) with IC50 values indicating effective concentrations for inducing cell death .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antibiotic . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against species such as Candida albicans. This property is particularly relevant given the increasing resistance to conventional antifungal agents. The compound's antifungal mechanism may involve interference with ergosterol biosynthesis or direct damage to fungal cell membranes

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cytotoxicity Study : A study conducted by Zhang et al. (2010) found that this compound significantly inhibited the proliferation of HepG2 cells with an IC50 value of approximately 15 µM. The study concluded that the compound induces apoptosis through mitochondrial pathways .

- Antimicrobial Study : In a comparative study on various phytochemicals, this compound exhibited superior antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL compared to standard antibiotics .

- Antifungal Activity : Research published in the Journal of Natural Products demonstrated that this compound effectively inhibited C. albicans growth at concentrations as low as 25 µg/mL, showcasing its potential as an alternative treatment for fungal infections .

Summary Table of Biological Activities

特性

IUPAC Name |

methyl 6-hydroxy-3-methoxy-2,2-dimethylbenzo[h]chromene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-18(2)13(21-3)9-12-14(17(20)22-4)15(19)10-7-5-6-8-11(10)16(12)23-18/h5-9,19H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQKAHAAVZGZPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of 3-methoxymollugin and what other similar compounds have been found in the same source?

A1: this compound is a cytotoxic compound found in small amounts in Pentas longiflora [, ]. This plant is also a source for several other related compounds, including pentalongin, mollugin, trans-3,4-dihydroxy-3,4-dihydromollugin, methyl-2,3-epoxy-3-prenyl-1,4-naphthoquinone-2-carboxylate, tectoquinone, and 3-hydroxymollugin [].

Q2: Can you describe an interesting observation during the synthesis of this compound?

A2: During attempts to synthesize this compound from 3-bromomollugin using sodium methoxide in methanol, researchers unexpectedly observed the formation of a ring-contracted product, methyl isopropenylfuromollugin, alongside the desired this compound []. This unusual ring contraction was proposed to occur through a pericyclic retro oxa-6π ring-opening mechanism [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。